4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Overview
Description
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C₉H₃Cl₂N₃ and a molecular weight of 224.05 g/mol . This compound is characterized by the presence of two chlorine atoms and a nitrile group attached to a naphthyridine ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,6-dichloronicotinonitrile with suitable reagents to form the desired naphthyridine ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:
4,6-Dichloro-1,5-naphthyridine-3-carbonitrile: Similar structure but different positional isomers.
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: Contains a fluorine atom instead of a chlorine atom.
Properties
IUPAC Name |
4,6-dichloro-1,7-naphthyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQWZDOLIYAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595023 | |
Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305371-45-3 | |
Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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